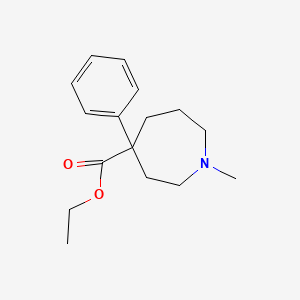

Ethoheptazine

Description

This compound is marketed under the name Zactane. It is a phenazepine based opioid analgesic. It was invented in the 1950s and is related to other drugs such as proheptazine. This compound is no longer marketed in the United States.

Structure

2D Structure

3D Structure

Properties

CAS No. |

77-15-6 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

ethyl 1-methyl-4-phenylazepane-4-carboxylate |

InChI |

InChI=1S/C16H23NO2/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16/h4-6,8-9H,3,7,10-13H2,1-2H3 |

InChI Key |

WGJHHMKQBWSQIY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2 |

boiling_point |

127-129 °C/0.5 MM HG |

Color/Form |

LIQUID |

density |

1.038 @ 26 °C/4 °C |

melting_point |

122-124 |

Other CAS No. |

77-15-6 |

Related CAS |

6700-56-7 (citrate[1:1]) |

Synonyms |

ethoheptazine ethoheptazine citrate (1:1) ethoheptazine HCl ethylheptazine heptacyclazin |

Origin of Product |

United States |

Foundational & Exploratory

Ethoheptazine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Ethoheptazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a centrally acting opioid analgesic of the phenazepane class, structurally related to pethidine (meperidine).[1] Developed in the 1950s, it was used for mild to moderate pain.[1] This document provides a detailed technical overview of its mechanism of action, focusing on its interaction with opioid receptors and the subsequent intracellular signaling cascades. It is intended for a scientific audience and includes summaries of relevant quantitative data, detailed experimental protocols for assessing receptor interaction, and visualizations of key pathways and workflows.

Core Mechanism of Action: Opioid Receptor Agonism

The primary mechanism of action for this compound is its function as an agonist at opioid receptors within the central nervous system (CNS).[2][3] Like other opioid analgesics, it mimics the action of endogenous endorphins by binding to these receptors, which leads to a modulation of pain signaling pathways.[2]

This compound primarily targets the μ-opioid receptor (MOR), which is the main receptor responsible for the analgesic effects of most opioid drugs.[2][3] Its affinity for the delta (δ) and kappa (κ) opioid receptors is considered to be significantly lower.[2] The activation of MORs by an agonist like this compound initiates a cascade of intracellular events that ultimately results in an increased pain threshold and a reduced perception of pain.[2]

Quantitative Pharmacological Data

| Parameter | Description | Typical Assay | Significance |

| Ki (nM) | Inhibitory Constant: Represents the binding affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity. | Radioligand Binding Assay | Determines the concentration of the drug required to occupy 50% of the receptors. Fundamental for assessing potency. |

| IC50 (nM) | Half Maximal Inhibitory Concentration: The concentration of a drug that inhibits a specific biological or biochemical function by 50%. It is dependent on experimental conditions. | Radioligand Binding Assay | A practical measure of a drug's potency in a given assay; used to calculate Ki.[4] |

| EC50 (nM) | Half Maximal Effective Concentration: The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. | Functional Assays (e.g., GTPγS) | Measures the functional potency of an agonist to produce a response. |

| Emax (%) | Maximum Effect: The maximum response achievable by an agonist relative to a full agonist. | Functional Assays (e.g., GTPγS) | Characterizes the efficacy of a drug. A full agonist has an Emax of 100%, while a partial agonist has an Emax < 100%. |

Table 1: Key Pharmacological Parameters for Opioid Receptor Ligands. This table describes the essential quantitative data needed to characterize the mechanism of action of a compound like this compound.

Intracellular Signaling Pathways

The μ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gi/Go family of G proteins.[5][6] Upon agonist binding, the following signaling cascade is initiated:

-

G Protein Activation: The G protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing the dissociation of the Gαi/o subunit from the Gβγ dimer.[6]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[2]

-

Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[2]

The combined effect of reduced cAMP and changes in ion channel activity decreases neuronal excitability and inhibits the release of pain-associated neurotransmitters like substance P and glutamate.[2]

Figure 1: this compound's primary signaling pathway via the μ-opioid receptor. This diagram illustrates the intracellular cascade following receptor activation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standard, well-established pharmacological assays.

Radioligand Binding Assay (for Affinity - Ki)

This competitive binding assay is used to determine the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the μ-opioid receptor.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).

-

Assay Components:

-

Radioligand: [³H]DAMGO, a selective MOR agonist.

-

Test Compound: this compound, serially diluted.

-

Non-specific Control: Naloxone (10 µM) to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Incubation: Incubate the cell membranes, radioligand, and varying concentrations of this compound (or naloxone) in the assay buffer. Typically, this is done for 60 minutes at 25°C.

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (counts with naloxone) from total binding.

-

Plot the percent specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 3. What is this compound Citrate used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opioid Analgesia and Opioid-Induced Adverse Effects: A Review [mdpi.com]

The Pharmacodynamics of Ethoheptazine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoheptazine citrate, a synthetic opioid analgesic developed in the mid-20th century, primarily exerts its effects through interaction with the central nervous system. As a member of the opioid analgesic class, its mechanism of action is centered on the modulation of endogenous pain pathways. This technical guide provides an in-depth overview of the pharmacodynamics of this compound citrate, including its mechanism of action, receptor interactions, and the associated signaling cascades. Detailed methodologies for key experimental assays used to characterize its pharmacodynamic profile are presented, alongside illustrative data tables. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

This compound citrate functions as a centrally acting analgesic.[1] Its primary pharmacodynamic effect is achieved through agonism of opioid receptors, with a notable specificity for the mu (µ)-opioid receptor subtype.[1] These receptors are integral components of the endogenous pain-modulating system in the brain and spinal cord.[1] By binding to and activating mu-opioid receptors, this compound mimics the action of endogenous opioid peptides, such as endorphins, leading to a cascade of intracellular events that ultimately result in analgesia.[1]

Signaling Pathways

The activation of mu-opioid receptors by this compound citrate initiates a signal transduction cascade characteristic of G protein-coupled receptors (GPCRs). Mu-opioid receptors are coupled to inhibitory G proteins (Gi/o). The binding of an agonist like this compound promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G protein, leading to the dissociation of the Gαi/o and Gβγ subunits.

These dissociated subunits then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), which in turn decreases the phosphorylation of various proteins involved in neuronal excitability and neurotransmitter release.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G protein-coupled inwardly rectifying potassium (GIRK) channels.[3] This activation leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making the neuron less likely to fire an action potential.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels.[3] This inhibition reduces the influx of calcium ions into the presynaptic terminal, which is a critical step for the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.

-

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the transmission of nociceptive signals, resulting in the analgesic effect of this compound citrate.

Quantitative Pharmacodynamic Parameters

While specific quantitative data for this compound citrate is sparse in readily available literature due to its historical development, the following tables illustrate the types of data that would be generated from standard pharmacodynamic assays.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity of a compound for various opioid receptor subtypes. The dissociation constant (Ki) is a measure of the binding affinity, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Radioligand | Ki (nM) |

| Mu (µ) | [³H]DAMGO | Data not available |

| Delta (δ) | [³H]DPDPE | Data not available |

| Kappa (κ) | [³H]U69,593 | Data not available |

Table 2: In Vitro Functional Activity

This table presents the potency (EC50) and efficacy (Emax) of a compound in functional assays. EC50 is the concentration that produces 50% of the maximum effect, and Emax represents the maximum possible effect.

| Assay | Parameter | Value |

| cAMP Inhibition | EC50 (nM) | Data not available |

| Emax (% inhibition) | Data not available | |

| [³⁵S]GTPγS Binding | EC50 (nM) | Data not available |

| Emax (% stimulation) | Data not available |

Table 3: In Vivo Analgesic Activity

This table shows the in vivo potency of a compound in animal models of pain. The ED50 is the dose that produces a therapeutic effect in 50% of the subjects.

| Animal Model | Test | Route of Administration | ED50 (mg/kg) |

| Mouse | Hot Plate | Subcutaneous | Data not available |

| Rat | Tail Flick | Intraperitoneal | Data not available |

Experimental Protocols

The characterization of the pharmacodynamic profile of an opioid agonist like this compound citrate involves a series of in vitro and in vivo experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of this compound citrate for different opioid receptor subtypes.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) or cells expressing the specific human recombinant opioid receptor subtype are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]DAMGO for mu-receptors) and varying concentrations of the unlabeled test compound (this compound citrate).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To measure the functional activity of this compound citrate in inhibiting adenylyl cyclase.

Methodology:

-

Cell Culture: Cells stably expressing the mu-opioid receptor (e.g., HEK293 or CHO cells) are cultured.

-

Stimulation: The cells are pre-treated with varying concentrations of this compound citrate, followed by stimulation with forskolin to increase intracellular cAMP levels.

-

Lysis: The cells are lysed to release the intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration of this compound citrate that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined.

Hot Plate Test

Objective: To assess the centrally mediated analgesic effect of this compound citrate in an animal model.

Methodology:

-

Animal Acclimation: Mice or rats are acclimated to the testing environment.

-

Drug Administration: Animals are administered this compound citrate or a vehicle control via a specific route (e.g., subcutaneous, intraperitoneal).

-

Testing: At a predetermined time after drug administration, the animal is placed on a heated plate maintained at a constant temperature (e.g., 55°C).

-

Latency Measurement: The time it takes for the animal to exhibit a nociceptive response (e.g., licking a paw, jumping) is recorded as the response latency. A cut-off time is used to prevent tissue damage.

-

Data Analysis: The analgesic effect is quantified as an increase in the response latency compared to the control group. The dose that produces a maximal possible effect in 50% of the animals (ED50) can be calculated.[4][5]

Conclusion

This compound citrate is a mu-opioid receptor agonist that produces analgesia through the inhibition of adenylyl cyclase and modulation of ion channel activity in the central nervous system. While it is no longer a commonly used therapeutic agent, understanding its pharmacodynamic profile provides valuable insights into the mechanisms of opioid analgesia. The experimental protocols detailed in this guide represent standard methodologies for characterizing the pharmacodynamic properties of opioid compounds, which remain critical for the development of novel and safer analgesics. Further research into historical data archives may be necessary to uncover specific quantitative pharmacodynamic values for this compound citrate.

References

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Ethoheptazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical structure of ethoheptazine, an opioid analgesic of the phenazepane class. This document details the primary synthetic routes, including step-by-step experimental protocols derived from seminal literature. Furthermore, it presents a thorough characterization of this compound's chemical structure, supported by a compilation of its physicochemical and spectroscopic data. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Properties

This compound, chemically known as ethyl 1-methyl-4-phenylazepane-4-carboxylate, is a synthetic opioid analgesic.[1][2][3] Its structure features a seven-membered azepane ring, which is a key differentiator from the related piperidine-based analgesics like meperidine.[3] The molecule is a racemic mixture.[4]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 1-methyl-4-phenylazepane-4-carboxylate | [2] |

| CAS Number | 77-15-6 | [2] |

| Molecular Formula | C₁₆H₂₃NO₂ | [2][3] |

| Molecular Weight | 261.36 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 127-129 °C at 0.5 mmHg | [2] |

| Density | 1.038 g/cm³ at 26 °C | [2] |

| Refractive Index | 1.5210 at 26 °C | [2] |

Synthesis of this compound

The primary synthesis of this compound was first reported by Diamond et al. and is protected by a corresponding patent. The synthesis is a multi-step process commencing with 2-phenyl-4-dimethylaminobutyronitrile. The key final step involves the hydrolysis and subsequent esterification of the nitrile intermediate, 1-methyl-4-phenyl-4-cyanoazacycloheptane.

Synthesis Pathway

The overall synthetic scheme for this compound is depicted below. The process involves the formation of the azepane ring followed by the introduction of the ethyl carboxylate group.

Caption: Synthetic pathway of this compound.

Experimental Protocols

The following protocols are based on the procedures described in the scientific literature.

Step 1: Synthesis of 1-methyl-4-phenylazepane-4-carbonitrile

This intermediate is synthesized from 2-phenyl-4-dimethylaminobutyronitrile through a series of reactions that lead to the formation of the seven-membered ring. The specific details of these intermediate steps are outlined in the original patent literature.

Step 2: Hydrolysis and Esterification to this compound

-

Reaction: A mixture of 1-methyl-4-phenylazepane-4-carbonitrile, concentrated sulfuric acid, and ethanol is prepared.

-

Heating: The mixture is heated under reflux for several hours to facilitate both the hydrolysis of the nitrile to a carboxylic acid and its subsequent esterification to the ethyl ester.

-

Work-up: The reaction mixture is cooled and then poured into a mixture of ice and a suitable base (e.g., ammonium hydroxide) to neutralize the excess acid.

-

Extraction: The aqueous mixture is extracted with an organic solvent such as ether.

-

Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.

Salts of this compound

For pharmaceutical applications, this compound is often converted into its salt forms to improve its stability and solubility.

Table 2: Properties of this compound Salts

| Salt | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference(s) |

| This compound Hydrochloride | C₁₆H₂₄ClNO₂ | 297.82 | 151-153 | [5] |

| This compound Citrate | C₂₂H₂₉NO₉ | 453.48 | 138-141 | [2] |

Experimental Protocol for Salt Formation

Preparation of this compound Hydrochloride:

-

Dissolve the purified this compound base in a suitable anhydrous solvent (e.g., diethyl ether).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of hydrogen chloride in an anhydrous solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum.

Preparation of this compound Citrate:

-

Dissolve the this compound base in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of citric acid dissolved in the same solvent.

-

The citrate salt will precipitate upon cooling or addition of a non-polar co-solvent.

-

Collect the precipitate by filtration, wash with a cold solvent mixture, and dry.

Spectroscopic Data and Characterization

The structure of this compound is confirmed through various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| GC-MS | Major fragments observed at m/z: 107, 149, 57, 78, 108 | [2] |

| FTIR (KBr) | Characteristic peaks for C=O (ester), C-O, and aromatic C-H bonds. | [2] |

Logical Relationship of Synthesis and Characterization

The synthesis and characterization of this compound follow a logical workflow common in pharmaceutical development.

Caption: Experimental workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound. The outlined synthetic protocols, derived from foundational literature, offer a clear pathway for its preparation. The compiled data on its chemical and physical properties, along with its spectroscopic characterization, serve as a comprehensive resource for scientists and researchers in the field of medicinal chemistry and drug development. Further investigation into the stereospecific synthesis and detailed NMR analysis would be valuable additions to the existing body of knowledge on this compound.

References

The Discovery and Development of Ethoheptazine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoheptazine, a synthetic opioid analgesic of the phenazepane class, was first synthesized in the mid-20th century as part of a broader search for effective pain management agents with a favorable safety profile. This document provides a comprehensive technical overview of the discovery and development history of this compound. It details the chemical synthesis, preclinical pharmacology, and clinical evaluation of this compound. Quantitative data from various studies are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using the DOT language to facilitate a deeper understanding of the scientific journey of this compound.

Introduction

This compound, known by the trade name Zactane, emerged from the intense post-war research efforts to develop synthetic analgesics. As a ring-expanded analogue of pethidine, its development was driven by the goal of creating a non-addictive pain relief option.[1][2] This whitepaper will delve into the core scientific aspects of its history, from its initial synthesis to its evaluation in preclinical and clinical settings.

Chemical Synthesis

The synthesis of this compound was first reported in the 1950s. The process begins with 2-phenyl-4-dimethylaminobutyronitrile as the starting material. The key final step involves the hydrolysis and esterification of 1-methyl-4-phenyl-4-cyanoazacycloheptane.[3]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below, based on historical patent literature.

Starting Material: 2-phenyl-4-dimethylaminobutyronitrile

Step 1: Cyclization

-

The starting nitrile is reacted with a suitable agent to induce intramolecular cyclization, forming the seven-membered azepane ring.

-

Reaction Conditions: Specific catalysts and solvents are employed to facilitate this ring-closing reaction.

Step 2: Hydrolysis of the Nitrile

-

The resulting 1-methyl-4-phenyl-4-cyanoazacycloheptane is subjected to acidic or basic hydrolysis to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).

-

Reagents: Typically, a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in an aqueous solution is used.

-

Procedure: The reaction mixture is heated under reflux for a specified period to ensure complete conversion.

Step 3: Esterification

-

The carboxylic acid intermediate is then esterified to yield the final product, this compound (ethyl 1-methyl-4-phenylazepane-4-carboxylate).

-

Reagents: Ethanol is used as the esterifying agent in the presence of an acid catalyst (e.g., sulfuric acid).

-

Procedure: The carboxylic acid is dissolved in an excess of ethanol, the catalyst is added, and the mixture is heated under reflux. The product is then isolated and purified.

Figure 1: Synthesis Workflow of this compound

Caption: A simplified workflow for the synthesis of this compound.

Preclinical Pharmacology

Preclinical studies of this compound were conducted to determine its pharmacological profile, including its analgesic efficacy and safety. These studies were primarily performed in rodent models.

Mechanism of Action

This compound exerts its analgesic effects primarily by acting as an agonist at the mu-opioid receptors in the central nervous system.[4] This interaction initiates a signaling cascade that ultimately leads to a reduction in the perception of pain.

The binding of this compound to the mu-opioid receptor leads to:

-

Inhibition of Adenylate Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: It promotes the opening of potassium channels, leading to hyperpolarization of the neuronal membrane, and inhibits the opening of voltage-gated calcium channels.

These actions collectively decrease neuronal excitability and reduce the release of nociceptive neurotransmitters.

Figure 2: Signaling Pathway of this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A double-blind comparison of this compound citrate, propoxyphene hydrochloride, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [medbox.iiab.me]

Ethoheptazine Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoheptazine is a synthetic opioid analgesic belonging to the phenazepane class of compounds and is structurally related to pethidine.[1] Developed in the 1950s, it was indicated for the management of mild to moderate pain.[2] The primary mechanism of action of this compound is through its activity as an agonist at the mu (µ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[3][4] This interaction with the mu-opioid receptor is the foundation of its analgesic properties. This technical guide provides an in-depth overview of the receptor binding characteristics of this compound, with a focus on its interaction with the mu-opioid receptor. A detailed, representative experimental protocol for determining receptor binding affinity is provided, alongside illustrations of the associated signaling pathway and experimental workflow.

Introduction

This compound citrate, once marketed under trade names such as Zactane, exerts its analgesic effects by targeting the central nervous system.[3] Like other opioid analgesics, its therapeutic action is initiated by binding to and activating opioid receptors. The mu-opioid receptor is the principal target for this compound.[3][4] Activation of this receptor leads to a cascade of intracellular events that ultimately results in the inhibition of pain signal transmission.[3] Despite its history, detailed quantitative data on the binding affinity of this compound for the mu-opioid receptor and other opioid receptor subtypes is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive framework for understanding and determining such binding characteristics.

This compound Receptor Binding Profile

While this compound is established as a mu-opioid receptor agonist, specific quantitative binding affinities (e.g., Ki, IC50) are not well-documented in contemporary pharmacological databases. Such data is crucial for a precise understanding of a drug's potency and selectivity. The table below is presented as a template to illustrate how such data would be structured if available.

| Receptor Subtype | Test Compound | Radioligand | Ki (nM) | Assay Type | Cell Line/Tissue | Reference |

| Mu (µ) | This compound | [³H]-DAMGO | Data not available | Competition Binding | CHO-hMOR | N/A |

| Delta (δ) | This compound | [³H]-DPDPE | Data not available | Competition Binding | CHO-hDOR | N/A |

| Kappa (κ) | This compound | [³H]-U69,593 | Data not available | Competition Binding | CHO-hKOR | N/A |

| Table 1: Illustrative summary of receptor binding affinity data for this compound. Note: Specific quantitative data for this compound is not readily available in the cited literature. |

Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the mu-opioid receptor initiates a signaling cascade characteristic of Gi/Go-coupled GPCRs. This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs) leads to neuronal hyperpolarization and reduced neurotransmitter release, respectively. These coordinated actions at the cellular level manifest as the analgesic and other physiological effects of opioids.

Experimental Protocol: Mu-Opioid Receptor Competitive Binding Assay

The following protocol describes a representative method for determining the binding affinity of a test compound, such as this compound, for the human mu-opioid receptor using a competitive radioligand binding assay.

4.1. Materials and Reagents

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the recombinant human mu-opioid receptor (hMOR).

-

Radioligand: [³H]-DAMGO (a high-affinity, mu-selective peptide agonist).

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

-

Test Compound: this compound citrate.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation counter.

-

Bovine Serum Albumin (BSA) for protein quantification.

4.2. Experimental Procedure

-

Membrane Preparation:

-

Thaw cryopreserved cell membranes on ice.

-

Homogenize the membranes in ice-cold assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Dilute the membrane preparation in assay buffer to achieve a final concentration of 10-20 µg of protein per well.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

-

Prepare a solution of the radioligand ([³H]-DAMGO) in assay buffer at a concentration close to its Kd (typically 1-2 nM).

-

Prepare a high concentration solution of naloxone (10 µM) for determining non-specific binding.

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DAMGO, and 100 µL of the membrane preparation.

-

Non-specific Binding (NSB): 50 µL of naloxone solution, 50 µL of [³H]-DAMGO, and 100 µL of the membrane preparation.

-

Competition Binding: 50 µL of each dilution of the test compound, 50 µL of [³H]-DAMGO, and 100 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate the microplate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters three to four times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Radioactivity Counting:

-

Place the filters into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the vials to stand for at least 4 hours in the dark.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

4.3. Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

-

Determine IC50:

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Conclusion

This compound is a mu-opioid receptor agonist, and its analgesic effects are a direct consequence of this interaction. While specific, high-quality quantitative binding data for this compound is not prevalent in the accessible scientific literature, the methodologies for determining such parameters are well-established. The provided experimental protocol offers a robust framework for conducting in vitro binding assays to elucidate the affinity and selectivity profile of this compound or similar compounds. A thorough characterization of a drug's receptor binding affinity is a cornerstone of modern drug development, providing critical insights into its potency, potential for off-target effects, and overall therapeutic promise. Further research to quantify the binding kinetics and functional activity of this compound at all opioid receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

- 1. Expression of the mu-opioid receptor in CHO cells: ability of mu-opioid ligands to promote alpha-azidoanilido[32P]GTP labeling of multiple G protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. Ki Summary [bindingdb.org]

- 4. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethoheptazine Citrate for Post-Operative Pain Research: A Technical Guide

Disclaimer: Ethoheptazine citrate is an opioid analgesic developed in the mid-20th century and is no longer a widely marketed or prescribed medication. Consequently, the available research, particularly quantitative clinical trial data and detailed experimental protocols, is limited and primarily historical. This guide synthesizes the accessible information to provide a technical overview for researchers, scientists, and drug development professionals, while also highlighting the significant gaps in the current body of knowledge.

Introduction

This compound citrate, a synthetic opioid analgesic of the phenazepine class, was historically investigated for the management of mild to moderate pain, including post-operative pain.[1][2] As a centrally acting analgesic, its mechanism of action is centered on the modulation of opioid receptors in the central nervous system.[3][4] Due to its discontinuation from major markets, recent clinical research is virtually non-existent, and a comprehensive understanding of its clinical profile for post-operative pain relies on the interpretation of older studies. This document aims to provide a detailed technical guide by summarizing the available data, outlining plausible experimental protocols based on historical context, and visualizing key pathways and workflows.

Mechanism of Action: Mu-Opioid Receptor Agonism

The primary mechanism of action for this compound citrate is its activity as an agonist at the mu-opioid receptors.[3][4] These receptors are key components of the endogenous pain-modulating system. The binding of this compound to mu-opioid receptors initiates a signaling cascade that ultimately results in analgesia.

Signaling Pathway

The binding of this compound to the mu-opioid receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels. This action results in the hyperpolarization of neurons by promoting the opening of potassium channels and inhibiting the opening of voltage-gated calcium channels. The overall effect is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, such as substance P and glutamate, from the presynaptic terminal of primary afferent neurons. This inhibition of pain signal transmission at the level of the spinal cord and brain produces the analgesic effect.

Clinical Research in Post-Operative Pain

The body of clinical research on this compound citrate for post-operative pain is sparse and dates back several decades. A key study identified is a double-blind, placebo-controlled trial conducted in patients who had undergone dental surgery, a common model for assessing analgesic efficacy.

Summary of a Historical Clinical Trial

A notable study by Winter et al. in 1973, "A double-blind comparison of this compound citrate, propoxyphene hydrochloride, and placebo," provides some of the only available data in a post-operative setting. While the full text of this study is not readily accessible in digital archives, the abstract and citations indicate the following:

| Study Parameter | Description |

| Study Design | Double-blind, placebo-controlled, comparative clinical trial. |

| Patient Population | Patients who had undergone dental surgery. |

| Interventions | - this compound citrate 75 mg- Propoxyphene hydrochloride 65 mg- Placebo |

| Primary Outcome | Analgesic efficacy, likely measured using pain relief and pain intensity scales common in that era. |

Illustrative Quantitative Data Presentation

Due to the unavailability of the full dataset from the aforementioned study, the following table is an illustrative example of how such data would have been presented, based on common analgesic trial metrics of the period.

| Outcome Measure | This compound Citrate (75 mg) | Propoxyphene HCl (65 mg) | Placebo |

| Sum of Pain Intensity Difference (SPID) | Data Not Available | Data Not Available | Data Not Available |

| Total Pain Relief (TOPAR) | Data Not Available | Data Not Available | Data Not Available |

| Peak Pain Relief | Data Not Available | Data Not Available | Data Not Available |

| Time to Onset of Relief (min) | Data Not Available | Data Not Available | Data Not Available |

| Duration of Analgesia (hours) | Data Not Available | Data Not Available | Data Not Available |

| Adverse Events (%) | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols from the historical studies on this compound citrate are not available in contemporary databases. However, based on the established methodologies for analgesic clinical trials of that era, a plausible, generalized protocol for a single-dose, post-operative dental pain study can be reconstructed.

Generalized Protocol for an Oral Analgesic Trial (circa 1970s)

Objective: To evaluate the analgesic efficacy and safety of a single oral dose of an investigational drug compared to a positive control and placebo in patients with moderate to severe post-operative pain following dental surgery.

Study Design:

-

Single-center, randomized, double-blind, placebo-controlled, parallel-group design.

Patient Population:

-

Inclusion Criteria: Adult patients (typically 18-65 years) who have undergone surgical removal of one or more impacted third molars and are experiencing at least moderate pain (e.g., a score of 50 or more on a 100-mm Visual Analog Scale for pain) within a specified post-operative timeframe (e.g., 1-3 hours).

-

Exclusion Criteria: History of allergy or intolerance to the study medications, significant systemic disease, concurrent use of other analgesics or psychoactive medications, pregnancy or lactation.

Interventions:

-

Patients are randomly assigned to receive a single oral dose of one of the following:

-

Investigational Drug (e.g., this compound Citrate 75 mg)

-

Positive Control (e.g., Propoxyphene HCl 65 mg)

-

Placebo (identical in appearance to the active medications)

-

Outcome Measures:

-

Primary Efficacy Endpoints:

-

Pain Intensity: Measured at baseline and at regular intervals (e.g., 0.5, 1, 2, 3, 4, 5, 6 hours) post-dosing using a Visual Analog Scale (VAS) or a 4- or 5-point categorical scale (e.g., 0=none, 1=slight, 2=moderate, 3=severe). The Sum of Pain Intensity Differences (SPID) over the observation period would be calculated.

-

Pain Relief: Measured at the same intervals as pain intensity using a 5-point categorical scale (e.g., 0=no relief, 1=a little, 2=some, 3=a lot, 4=complete). The Total Pain Relief (TOPAR) score would be calculated.

-

-

Secondary Efficacy Endpoints:

-

Time to onset of perceptible pain relief.

-

Time to meaningful pain relief.

-

Peak pain relief.

-

Duration of analgesia (time to remedication).

-

-

Safety Endpoint:

-

Incidence and severity of adverse events, elicited through spontaneous reporting and direct questioning.

-

Procedure:

-

Screening and Consent: Patients are screened for eligibility and provide informed consent prior to surgery.

-

Baseline Assessment: Post-surgery, once the patient reports moderate to severe pain, a baseline pain intensity assessment is performed.

-

Randomization and Dosing: The patient is randomized to a treatment group and receives the single oral dose of the assigned study medication.

-

Post-Dose Assessments: A trained observer assesses pain intensity and pain relief at the specified time points.

-

Remedication: Patients are offered a standard rescue analgesic if they do not experience adequate pain relief after a certain time (e.g., 60 minutes) or if their pain returns. The time of remedication is recorded.

-

Adverse Event Monitoring: Patients are monitored for adverse events throughout the observation period.

Statistical Analysis:

-

Analysis of variance (ANOVA) would be used to compare the SPID and TOPAR scores between the treatment groups.

-

Survival analysis (e.g., Kaplan-Meier curves) would be used to analyze the time to remedication.

-

Chi-square or Fisher's exact test would be used to compare the incidence of adverse events.

Conclusion

This compound citrate is a historically significant opioid analgesic that demonstrated efficacy for mild to moderate pain. Its primary mechanism of action is through the agonism of mu-opioid receptors. While it was studied for post-operative pain, the available clinical trial data is limited to publications from several decades ago, the full details of which are not readily accessible. This guide provides a framework for understanding its pharmacology and the likely methodologies used in its clinical evaluation. For drug development professionals and researchers, the study of this compound citrate serves as an important case study in the evolution of analgesic research and highlights the challenges in accessing and interpreting historical clinical trial data. Future research, should it be undertaken, would require new, well-controlled clinical trials that adhere to modern standards of analgesic drug evaluation to fully characterize its efficacy and safety profile for post-operative pain.

References

- 1. Single dose oral dextropropoxyphene, alone and with paracetamol (acetaminophen), for postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Comparison of Change in the 0–10 Numeric Rating Scale to a Pain Relief Scale and Global Medication Performance Scale in a Short-term Clinical Trial of Breakthrough Pain Intensity - PMC [pmc.ncbi.nlm.nih.gov]

Ethoheptazine for Chronic Pain Studies: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethoheptazine is a synthetic opioid analgesic belonging to the phenazepane class of compounds. Developed in the mid-20th century, it was introduced with the aim of providing pain relief with a lower potential for addiction compared to other opioids.[1] Primarily acting as a mu-opioid receptor agonist, this compound was prescribed for mild to moderate pain.[1][2] However, its clinical use has largely been discontinued, particularly in the United States, due to the availability of more effective and safer analgesics.[1][3] This technical guide provides a comprehensive overview of this compound, summarizing its known pharmacological properties, and highlighting the significant gaps in the publicly available data regarding its use in chronic pain studies. Due to the limited recent research on this compound, much of the detailed quantitative data and specific experimental protocols are not available in contemporary scientific literature.

Mechanism of Action

This compound exerts its analgesic effects primarily through its agonist activity at the mu-opioid receptors, which are part of the G-protein coupled receptor family.[1] This mechanism is shared with other opioid analgesics.[1]

Signaling Pathway

The binding of this compound to the mu-opioid receptor is believed to initiate a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels. The activation of mu-opioid receptors also leads to the opening of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. The collective effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, such as substance P and glutamate, from the presynaptic terminals of primary afferent neurons. This ultimately dampens the transmission of pain signals to the brain.

References

Ethoheptazine as a Ring-Expanded Analogue of Pethidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of ethoheptazine, an opioid analgesic from the phenazepane family, structurally characterized as a ring-expanded analogue of pethidine (meperidine).[1] Pethidine, a synthetic opioid of the phenylpiperidine class, has been a benchmark in pain management for decades.[2][3] this compound was developed in the 1950s by expanding the six-membered piperidine ring of pethidine to a seven-membered azepane (or hexamethyleneimine) ring.[1][4][5] This structural modification offers a compelling case study in structure-activity relationships (SAR), altering the pharmacological, pharmacokinetic, and clinical profile of the parent compound.

This document will dissect the core chemical, pharmacological, and metabolic differences between these two compounds. It aims to provide drug development professionals with a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying molecular interactions that define their distinct activities. While this compound is no longer marketed in the United States, its comparison with pethidine remains a valuable academic and research subject for the design of novel analgesics.[1][6]

Chemical Structure and Nomenclature

The fundamental difference between this compound and pethidine lies in the heterocyclic ring attached to the quaternary carbon bearing the phenyl and ester groups. Pethidine is built upon a piperidine (six-membered) ring, whereas this compound incorporates an azepane (seven-membered) ring.

-

Pethidine (Meperidine):

-

IUPAC Name: Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate

-

Chemical Formula: C₁₅H₂₁NO₂[7]

-

-

This compound:

This ring expansion alters the conformational flexibility and the spatial relationship between the key pharmacophoric elements: the phenyl ring, the basic nitrogen, and the ester group.

Mechanism of Action: Opioid Receptor Agonism

Both pethidine and this compound exert their primary analgesic effects by acting as agonists at opioid receptors, particularly the μ-opioid receptor (MOR), located in the central nervous system (CNS).[2][7][8] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[8]

The general pathway involves:

-

Agonist Binding: The opioid agonist binds to the extracellular domain of the μ-opioid receptor.

-

G-Protein Activation: This induces a conformational change in the receptor, activating the intracellular G-protein complex (specifically Gαi/o).

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).

-

Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, promoting the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.

-

Hyperpolarization and Reduced Neurotransmission: The resulting potassium efflux and reduced calcium influx cause hyperpolarization of the neuronal membrane and decrease the release of nociceptive neurotransmitters (e.g., substance P, glutamate), producing analgesia.

Comparative Pharmacological Data

Quantitative data highlights the differences in receptor interaction and disposition between the two molecules. While comprehensive data for this compound is sparse due to its discontinued status, available information allows for a structured comparison.

Table 1: Opioid Receptor Binding Affinity

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. Lower Ki values indicate higher affinity. Data for pethidine shows it is a relatively weak opioid agonist.[7]

| Compound | Receptor | Ki (nM) | Reference |

| Pethidine | μ-Opioid (MOR) | > 100 | [9][10] |

| κ-Opioid (KOR) | Affinity noted, but weaker than MOR | [2][7] | |

| δ-Opioid (DOR) | Low affinity | [11] | |

| This compound | μ-Opioid (MOR) | Binds to MOR, specific Ki not widely reported | [8] |

Note: Inconsistent Ki values for pethidine exist in literature due to varying experimental conditions.[10][12][13] The value presented reflects a consensus from comparative studies.

Table 2: Pharmacokinetic Profile

Pharmacokinetics describes the journey of a drug through the body. Key parameters reveal significant differences in absorption, distribution, metabolism, and excretion.

| Parameter | Pethidine | This compound |

| Administration | Oral, IV, IM, SC[14] | Oral[1] |

| Bioavailability (Oral) | ~50-60% (pronounced first-pass effect)[11][15] | Data not specified, administered orally[8] |

| Onset of Action | 10-15 min (Oral); 1-5 min (IV)[16] | 30-60 min (Oral)[8] |

| Duration of Action | 2-4 hours[7][14][15] | Data not specified |

| Plasma Protein Binding | ~65-75%[14] | Data not specified |

| Elimination Half-life | 2.5-8 hours[3][11][14] | Data not specified |

| Metabolism | Hepatic (CYP3A4, CYP2B6)[7][14] | Hepatic (presumed) |

| Excretion | Primarily renal (urine)[2][14] | Primarily renal (presumed) |

Structure-Activity Relationship (SAR)

The expansion from a 6-membered piperidine ring (pethidine) to a 7-membered azepane ring (this compound) is the critical structural modification influencing activity. According to the "morphine rule," the spatial arrangement of the aromatic ring and the nitrogen atom is crucial for opioid activity.[17]

-

Conformational Flexibility: The azepane ring in this compound is significantly more flexible than the relatively rigid chair/boat conformations of pethidine's piperidine ring. This increased flexibility may allow for different binding poses at the opioid receptor but could also result in a higher entropic penalty upon binding, potentially lowering affinity.

-

Analgesic Potency: Pethidine is considered a weak opioid, with about one-tenth the potency of morphine.[7] this compound is indicated for mild to moderate pain, suggesting it is also a relatively weak analgesic, and its discontinuation was partly related to efficacy compared to other available agents.[1][6]

-

Side Effect Profile: The structural change also impacts interactions with other receptors. Pethidine possesses anticholinergic (atropine-like) properties and can inhibit serotonin reuptake, contributing to side effects like tachycardia and a risk of serotonin syndrome, which are not typical of classical opioids.[2] The extent to which ring expansion modifies these off-target activities in this compound is not well-documented.

Experimental Protocols

The characterization of opioid analgesics relies on a standardized set of in vitro and in vivo assays.

A. In Vitro Opioid Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific opioid receptor subtype. A common method is a competitive radioligand binding assay.

Methodology:

-

Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably transfected to express a specific human opioid receptor subtype (e.g., MOR).[10][18]

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with:

-

A known concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) that binds to the receptor with high affinity.[19]

-

Varying concentrations of the unlabeled test compound (e.g., pethidine or this compound).

-

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases. The data is plotted to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[20]

B. In Vivo Analgesic Assay: Tail-Flick Test

This is a common animal model to assess the antinociceptive efficacy of a compound against thermal pain.[21][22]

Methodology:

-

Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment and handling procedures.

-

Baseline Latency: A focused beam of radiant heat is applied to the ventral surface of the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[23]

-

Drug Administration: Animals are divided into groups and administered the test compound (e.g., pethidine), a positive control (e.g., morphine), or a vehicle control (e.g., saline) via a specific route (e.g., subcutaneous injection).

-

Post-Treatment Latency: At set time intervals after drug administration (e.g., 15, 30, 60, 90 minutes), the tail-flick latency is measured again.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The data is used to determine the dose-response relationship and calculate the ED₅₀ (the dose required to produce 50% of the maximum effect).[24]

Metabolism and Toxicity

The biotransformation of these drugs is a critical determinant of their duration of action and safety profile. Both are metabolized extensively in the liver.[7][25]

-

Pethidine Metabolism: Pethidine undergoes two primary metabolic pathways:

-

Hydrolysis: The ester group is hydrolyzed to form pethidinic acid.

-

N-demethylation: Catalyzed by CYP enzymes, this pathway produces norpethidine (normeperidine).[2][7]

Norpehtidine is an active metabolite with about half the analgesic activity of pethidine but a much longer elimination half-life (15-20 hours vs. 3-8 hours for pethidine).[3][7] Crucially, norpethidine is a CNS stimulant and can cause tremors, myoclonus, and seizures, especially in patients with renal impairment or during prolonged use, as the metabolite accumulates.[2][7] This neurotoxicity is a major limitation of pethidine's clinical utility.

-

-

This compound Metabolism: Specific metabolic pathways for this compound are not as extensively documented as for pethidine. However, given its structural similarity, it is presumed to undergo similar hepatic biotransformation, including N-demethylation and ester hydrolysis. The toxicity profile of its potential metabolites has not been a significant focus of published research.

Conclusion

The comparison between pethidine and its ring-expanded analogue, this compound, serves as a classic illustration of fundamental principles in medicinal chemistry and drug design. The seemingly minor modification of expanding a six-membered piperidine ring to a seven-membered azepane ring profoundly impacts the molecule's conformational properties, receptor interactions, and overall pharmacological profile.

Pethidine remains a clinically relevant, albeit cautiously used, opioid characterized by its rapid onset, short duration, and significant risk of neurotoxicity from its active metabolite, norpethidine.[2][7] this compound, while sharing the same fundamental mechanism of action, exhibited a clinical profile that did not offer a significant advantage, leading to its eventual withdrawal from the market.[1][6]

For drug development professionals, this comparative study underscores the critical importance of the heterocyclic scaffold in opioid design. It highlights how subtle changes in ring size can alter potency, efficacy, and metabolic fate, providing valuable lessons for the rational design of new chemical entities aimed at optimizing analgesic properties while minimizing adverse effects. The legacy of these compounds continues to inform the ongoing search for safer and more effective pain therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C16H23NO2 | CID 6469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND PROPERTIES OF THE ANALGESIC DL-ALPHA-1,3-DIMETHYL-4-PHENYL-4-PROPIONOXYAZACYCLOHEPTANE (PROHEPTAZINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medindia.net [medindia.net]

- 7. radiusanesthesia.com [radiusanesthesia.com]

- 8. What is this compound Citrate used for? [synapse.patsnap.com]

- 9. zenodo.org [zenodo.org]

- 10. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. altmeyers.org [altmeyers.org]

- 12. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 14. youtube.com [youtube.com]

- 15. Demerol, pethidine (meperidine) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 16. mims.com [mims.com]

- 17. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. In-Vivo Models for Management of Pain [scirp.org]

- 24. mdpi.com [mdpi.com]

- 25. Hepatic drug metabolism and anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethoheptazine and its Relation to Phenazepane Opioids: A Technical Guide

Executive Summary: Ethoheptazine is a synthetic opioid analgesic belonging to the 4-phenylazepane chemical family. Developed in the 1950s, it represents a structural analogue of the widely known opioid meperidine (pethidine), distinguished by a seven-membered azepane ring in place of meperidine's six-membered piperidine ring. This structural modification significantly influences its pharmacological profile, resulting in a lower analgesic potency. This guide provides a technical overview of this compound's relationship to other phenazepane opioids, its mechanism of action, and the experimental protocols used to characterize such compounds. Due to its discontinuation from clinical use, modern quantitative receptor binding and functional data for this compound are scarce in the scientific literature; this guide therefore focuses on established structural relationships and provides contextual data from related opioid classes.

The Phenazepane Scaffold: A Structural Overview

The core of this compound and its relatives is the 4-phenylazepane structure. This scaffold is a ring-expanded version of the 4-phenylpiperidine structure that forms the basis for analgesics like meperidine. The key structural features influencing pharmacological activity are:

-

The Azepane Ring: A seven-membered saturated heterocycle containing one nitrogen atom.

-

N-Methyl Group: The nitrogen atom is substituted with a methyl group, which is common among many opioids and important for receptor interaction.

-

Quaternary Carbon at C4: The 4-position of the ring holds both a phenyl group and an ester or acyl group, creating a critical quaternary center.

This expansion from a six- to a seven-membered ring alters the conformation and stereochemistry of the molecule, impacting how it fits into the opioid receptor binding pocket.

This compound: Profile of a Phenazepane Opioid

This compound (ethyl 1-methyl-4-phenylazepane-4-carboxylate) was marketed as Zactane for the relief of mild to moderate pain.[1] It is chemically related to meperidine and another phenazepane derivative, proheptazine.[1]

Chemical Properties:

-

Molecular Formula: C₁₆H₂₃NO₂

-

IUPAC Name: ethyl 1-methyl-4-phenylazepane-4-carboxylate

Mechanism of Action

Like other opioid analgesics, this compound's primary mechanism of action is as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3] Activation of the MOR in the central nervous system initiates a signaling cascade that results in analgesia. The key steps are:

-

G-Protein Coupling: Agonist binding causes a conformational change in the MOR, promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

-

Downstream Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit complex directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

-

Neuronal Hyperpolarization: The resulting potassium efflux and reduced calcium influx decrease neuronal excitability, inhibiting the transmission of nociceptive signals.[4]

The overall effect is a reduction in the perception of pain.[2]

Comparative Pharmacology and Structure-Activity Relationships (SAR)

A key principle in this chemical class is that ring expansion from the 4-phenylpiperidine (meperidine) to the 4-phenylazepane (this compound) scaffold generally leads to a decrease in analgesic potency. This is further supported by analogues in the fentanyl series, where the azepane homologue is significantly less potent than fentanyl itself.

Opioid Receptor Binding Affinity

Quantitative binding data (Kᵢ) for this compound is not present in publicly accessible databases. For context, Table 1 provides Kᵢ values for meperidine and other common opioids at the human μ-opioid receptor. It is anticipated that this compound would exhibit a significantly higher Kᵢ value (lower affinity) than meperidine.[5]

Table 1: μ-Opioid Receptor Binding Affinities of Selected Opioids

| Compound | Kᵢ (nM) at human MOR |

| This compound | Data not available |

| Proheptazine | Data not available |

| Meperidine | > 100 |

| Morphine | 1 - 100 |

| Fentanyl | 1 - 100 |

| Sufentanil | < 1 |

Data sourced from a comparative binding assay using a cell membrane preparation expressing recombinant human MOR.[5]

Logical Relationships in Azepane and Piperidine Opioids

The structural and potency relationships between these compounds can be visualized as a logical progression.

Caption: Structural relationships between piperidine and azepane opioids.

Key Experimental Methodologies

The characterization of novel opioid compounds relies on a suite of standardized in vitro assays.

Protocol: Opioid Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

-

Radioligand: [³H]DAMGO or [³H]Diprenorphine (specific activity >30 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 μM final concentration).

-

Test compounds (e.g., this compound) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

2. Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine cell membranes (20-50 μg protein/well), a fixed concentration of radioligand (e.g., 0.5 nM [³H]DAMGO), and varying concentrations of the test compound in assay buffer.

-

For total binding wells, add buffer instead of test compound. For non-specific binding wells, add 10 μM naloxone.

-

Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of the G-protein by an agonist, providing data on potency (EC₅₀) and efficacy (Eₘₐₓ).

1. Materials:

-

Cell membranes as described above.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (10 μM final concentration).

-

Test compounds at various concentrations.

-

Non-specific binding control: unlabeled GTPγS (10 μM).

2. Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine cell membranes (10-20 μg protein/well), GDP, [³⁵S]GTPγS (0.05 nM), and varying concentrations of the test compound in assay buffer.

-

For basal binding wells, add buffer instead of test compound.

-

Incubate at 25-30°C for 60 minutes.

-

Terminate and filter the reaction as described for the binding assay.

-

Quantify the filter-bound radioactivity by liquid scintillation.

3. Data Analysis:

-

Subtract non-specific binding from all wells.

-

Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist.

-

Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation).

General Experimental Workflow

The process of characterizing a novel opioid-like compound follows a logical progression from initial binding studies to functional and in vivo assessment.

Caption: Standard workflow for opioid drug characterization.

Mu-Opioid Receptor Signaling Pathway

The canonical signaling pathway for μ-opioid receptor agonists like this compound is mediated by the Gi/o family of G-proteins.

Caption: Mu-opioid receptor G-protein dependent signaling cascade.

Conclusion and Future Directions

This compound and the broader class of phenazepane opioids represent an early chapter in the synthetic development of analgesics. Their primary value from a modern drug development perspective lies in the structure-activity relationship lessons they provide, specifically demonstrating the conformational sensitivity of the opioid receptor to the size of the central heterocyclic ring. While this compound itself proved to have limited clinical efficacy, the principles learned from its development inform the design of new generations of analgesics. Future research on novel scaffolds may benefit from a retrospective analysis of these older compounds, although a full pharmacological re-evaluation using modern binding and functional assays would be required to precisely quantify their receptor interaction profiles.

References

- 1. This compound [medbox.iiab.me]

- 2. resources.wfsahq.org [resources.wfsahq.org]

- 3. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Evaluation of Ethoheptazine and Other Novel Analgesics in Experimental Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for evaluating the analgesic efficacy of test compounds, such as the μ-opioid agonist ethoheptazine, in common experimental pain models. Due to a lack of specific published preclinical data for this compound, the following protocols are based on established methodologies for other opioid analgesics, such as morphine, and can be adapted for the study of novel analgesic agents.

Compound Profile: this compound

This compound is a synthetic opioid analgesic that primarily acts as a μ-opioid receptor agonist. Its mechanism of action is similar to other opioids, involving the inhibition of adenylate cyclase, which leads to reduced intracellular cAMP, decreased neuronal excitability, and diminished release of neurotransmitters involved in pain transmission. It also promotes the opening of potassium channels and inhibits the opening of calcium channels in neurons, leading to hyperpolarization and reduced transmission of pain signals.

Experimental Pain Models: Protocols and Methodologies

The following are standard preclinical models used to assess the efficacy of analgesic compounds. Dosages provided are typical for a standard opioid like morphine and should be adapted based on the potency and toxicity of the test compound.

2.1. Thermal Pain Models

These models are used to evaluate the response to noxious heat stimuli and are particularly sensitive to centrally acting analgesics like opioids.

-

Hot Plate Test: This test assesses the latency of a pain response to a heated surface.

-

Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

-

Procedure:

-

Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes.

-

Set the hot plate temperature to a constant, non-tissue-damaging temperature (e.g., 55 ± 0.5°C).

-

Gently place the animal on the hot plate and start a timer.

-

Observe the animal for signs of nociception, such as licking of the paws, shaking, or jumping.

-

Record the latency time to the first sign of a pain response.

-

To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) is established, and any animal not responding by this time is removed.

-

Administer the test compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, oral).

-

Repeat the hot plate test at predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

-

-

Tail-Flick Test: This model measures the time it takes for an animal to withdraw its tail from a noxious heat source.

-

Apparatus: A tail-flick analgesia meter with a radiant heat source.

-

Procedure:

-

Gently restrain the animal (typically a rat) with its tail exposed.

-

Focus the radiant heat source on a specific portion of the tail.

-

Start the timer and record the latency for the animal to flick or withdraw its tail.

-

A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Administer the test compound or vehicle and re-test at various time points.

-

-